4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated benzene derivatives.
Coupling with Chromenone: The final step involves coupling the piperazine derivative with a chromenone structure, typically through alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chromenone structure can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazin-2-amine structure.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in radiolabeling studies.
Uniqueness
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring with a chromenone structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-19(25)7-6-18-15(12-20(26)27-21(14)18)13-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12,25H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGGQZXMZYKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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